2-(Azetidin-3-yl)-5-bromo-3-fluoropyridine
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Overview
Description
2-(Azetidin-3-yl)-5-bromo-3-fluoropyridine: is a heterocyclic compound with an intriguing structure. It belongs to the class of azetidine carboxylic acids, which have diverse biological activities and serve as building blocks for peptides . This compound combines a pyridine ring with an azetidine moiety, making it an interesting target for synthesis and research.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps:
- Alkylation: Alkylated phosphonates and N-Boc-azetidin-3-one react via a Horner–Wadsworth–Emmons reaction to form N-Boc-azetidine-3-ylidenes.
- Hydrogenation: The N-Boc-azetidine-3-ylidenes are hydrogenated to yield the corresponding N-Boc-azetidine-3-yl compounds.
- Amino Acid Formation: Racemic amino esters react with sodium hydroxide in methanol to produce racemic N-Boc-amino acids.
- Optical Resolution: Enantiomers are obtained by resolving racemates using (S)-4-benzyl-2-oxazolidinone as the resolving agent .
Industrial Production:: Industrial-scale production methods for this compound are not widely documented, but laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Reactions::
Oxidation: It may undergo oxidation reactions due to the presence of bromine and fluorine.
Reduction: Reduction of the pyridine ring or azetidine moiety is possible.
Substitution: Halogen substitution reactions are likely.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products:: The major products include N-Boc-amino acids and their enantiomers.
Scientific Research Applications
Chemistry::
Peptide Synthesis: Building blocks for peptide design.
Flexible Peptide Sequences: Incorporation of azetidine enhances peptide flexibility.
Endomorphin Analogues: Used in the development of novel opioid peptides.
Biological Activity: Investigate its effects on cellular processes.
Proline Analogue: Study its impact on protein structure.
GABA Derivatives: Explore potential GABAergic properties.
Peptide Pharmaceuticals:
Mechanism of Action
The precise mechanism of action remains an area of ongoing research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, we can highlight its uniqueness among azetidine-containing compounds. Similar compounds include azetidine-2-carboxylic acid and azetidine-3-carboxylic acid .
Properties
Molecular Formula |
C8H8BrFN2 |
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Molecular Weight |
231.06 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-5-bromo-3-fluoropyridine |
InChI |
InChI=1S/C8H8BrFN2/c9-6-1-7(10)8(12-4-6)5-2-11-3-5/h1,4-5,11H,2-3H2 |
InChI Key |
CTODPDXTNWJERS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(C=C(C=N2)Br)F |
Origin of Product |
United States |
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